molecular formula C10H13NO2S B2550327 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol CAS No. 156781-04-3

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol

Cat. No.: B2550327
CAS No.: 156781-04-3
M. Wt: 211.28
InChI Key: BSSCYIGDTXBNTG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been performed on related thiazolidinone derivatives to understand their structural and electronic properties. Studies like the one by Viji et al. (2020) have optimized the geometry of similar molecules, analyzing their vibrational spectra and calculating molecular parameters such as bond lengths and angles. These investigations provide insights into the potential biological effects of these compounds, predicted through molecular docking results (Viji et al., 2020).

Antimicrobial Activity

Thiazolidinone derivatives have also been synthesized and tested for their antimicrobial properties. For instance, compounds with modifications in the thiazolidinone ring have shown moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015).

Photodynamic Therapy

Compounds related to "2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol" have been explored for their application in photodynamic therapy, particularly in the treatment of cancer. For example, new zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been synthesized and characterized. Their photophysical and photochemical properties indicate their usefulness as photosensitizers in Type II mechanisms for cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of thiazolidinone derivatives continue to be a significant area of research. Studies have focused on creating novel compounds with potential pharmacological activities, including anticonvulsant and antimicrobial effects. The synthesis approaches often involve green chemistry principles, aiming to develop more efficient and environmentally friendly methods for producing these compounds (Rana et al., 2008).

Safety and Hazards

The safety information for 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol indicates that it has a signal word of “Danger” according to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the study of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol and its derivatives involve the development of multifunctional drugs and the improvement of their activity . The diverse therapeutic and pharmaceutical activity of thiazolidine derivatives makes them valuable for designing next-generation drug candidates .

Properties

IUPAC Name

2-methoxy-5-(1,3-thiazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-9-3-2-7(6-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCYIGDTXBNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NCCS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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